

A Comparative Analysis of IV-361 and SY-1365 Efficacy in Oncology

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Compound of Interest		
Compound Name:	IV-361	
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A comprehensive review of the available preclinical and clinical data on the CDK7 inhibitor SY-1365 reveals a promising anti-tumor agent, though its clinical development was ultimately discontinued. In contrast, a thorough search of scientific literature and clinical trial databases yielded no publicly available information on a compound designated as **IV-361**. Therefore, a direct comparative efficacy analysis between **IV-361** and SY-1365 is not possible at this time.

This guide will focus on presenting the detailed efficacy data for SY-1365, including its mechanism of action, preclinical findings, and clinical trial results, to provide a thorough understanding of this agent for researchers, scientists, and drug development professionals.

SY-1365: A Selective CDK7 Inhibitor

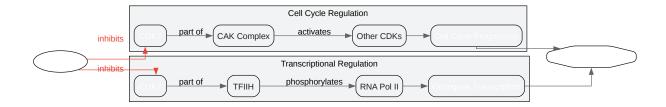
SY-1365, also known as Mevociclib, is a potent and selective, covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a crucial enzyme involved in both the regulation of the cell cycle and the control of gene expression through transcription.[3] By inhibiting CDK7, SY-1365 disrupts these fundamental cellular processes, leading to the suppression of tumor cell growth and the induction of apoptosis (programmed cell death).[1][2]

Mechanism of Action

The primary mechanism of action for SY-1365 is the inhibition of CDK7. This kinase is a component of the CDK-activating kinase (CAK) complex, which is responsible for activating other CDKs involved in cell cycle progression. Additionally, CDK7 is a part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase



II, a key step in the transcription of many genes, including oncogenes.[3] The inhibition of CDK7 by SY-1365 leads to a unique dual effect: disruption of the cell cycle and suppression of oncogenic transcription.



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Diagram 1: SY-1365 Mechanism of Action.

Preclinical Efficacy of SY-1365

SY-1365 demonstrated significant anti-tumor activity across a range of preclinical models, including solid tumors and hematologic malignancies.

In Vitro Studies

In cell-based assays, SY-1365 showed potent anti-proliferative effects in various cancer cell lines with low nanomolar EC50 values.[4] It was found to be particularly effective in triplenegative breast cancer (TNBC), ovarian cancer, colorectal cancer, and lung cancer cell lines, where it rapidly induced apoptosis.[4]

Cell Line Type	Efficacy Metric	Result	Citation
Various Solid Tumors	EC50	Low nM range	[4]
Leukemia Cells	Apoptosis	Induced	[4]
Non-malignant Cells	Apoptosis	Not induced	[4]



In Vivo Studies

SY-1365 exhibited substantial tumor growth inhibition in multiple patient-derived xenograft (PDX) models of TNBC.[4] In preclinical models of high-grade ovarian cancer, alterations in the RB pathway were predictive of response to SY-1365.[5] Specifically, 90% of PDX models with RB pathway alterations responded to treatment.[5] Furthermore, in models of heavily pretreated ovarian cancer, SY-1365 demonstrated potent anti-tumor activity, suggesting its potential in resistant disease.[6] In animal models of acute myeloid leukemia (AML), SY-1365 showed significant anti-tumor effects as a single agent and enhanced growth inhibition when combined with the BCL2 inhibitor venetoclax.[3]

Cancer Model	Treatment	Key Findings	Citation
TNBC PDX Models	SY-1365 Monotherapy	Substantial tumor growth inhibition	[4]
High-Grade Ovarian Cancer PDX	SY-1365 Monotherapy	90% response rate in models with RB pathway alterations	[5]
Heavily Pretreated Ovarian Cancer Models	SY-1365 Monotherapy	Potent anti-tumor activity	[6]
AML Xenograft Models	SY-1365 Monotherapy	Substantial anti-tumor effects	[3]
AML Xenograft Models	SY-1365 + Venetoclax	Enhanced tumor growth inhibition	[3]

Clinical Efficacy of SY-1365

SY-1365 advanced into a Phase 1 clinical trial (NCT03134638) to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with advanced solid tumors.[7][8]

Phase 1 Clinical Trial (NCT03134638)

The dose-escalation portion of the trial included 32 patients with various advanced solid tumors, most commonly ovarian and breast cancer.[9] The study demonstrated proof-of-

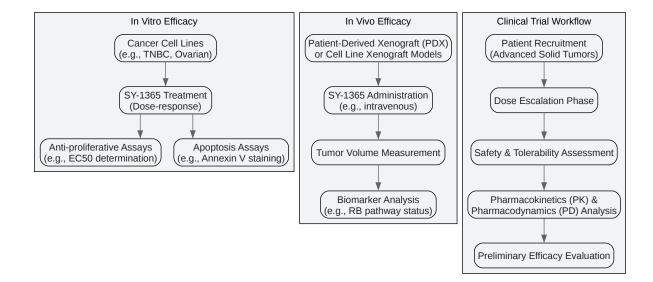


mechanism at tolerable doses, with SY-1365 showing dose-dependent effects on CDK7 occupancy and downstream gene expression.[9] Early signs of single-agent clinical activity were observed.[9] A twice-weekly dose of 80 mg/m² was selected for the expansion cohorts.[9]

However, in October 2019, Syros Pharmaceuticals announced the discontinuation of the development of SY-1365.[10] The decision was based on initial clinical activity and tolerability data from the expansion phase, which did not support an optimal profile for patients.[10] The company subsequently shifted its focus to a more potent and selective oral CDK7 inhibitor, SY-5609.[10]

Experimental Protocols

Detailed experimental protocols for the preclinical studies cited are not fully available in the public domain. However, the general methodologies can be outlined.





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Diagram 2: General Experimental Workflow.

In Vitro Cell-Based Assays:

- Cell Viability/Proliferation: Cancer cell lines were likely treated with increasing concentrations
 of SY-1365 for a defined period (e.g., 72 hours). Cell viability would then be assessed using
 standard methods such as MTT or CellTiter-Glo assays to determine the EC50 values.
- Apoptosis Assays: To confirm the induction of apoptosis, treated cells would be stained with markers like Annexin V and propidium iodide and analyzed by flow cytometry.

In Vivo Animal Models:

- Xenograft Models: Human cancer cell lines or patient-derived tumor fragments (PDXs) were implanted into immunocompromised mice.
- Treatment and Monitoring: Once tumors reached a certain size, mice were treated with SY-1365 or a vehicle control. Tumor volume and body weight were monitored regularly.
- Endpoint Analysis: At the end of the study, tumors were excised and could be analyzed for biomarkers of drug activity.

Conclusion

SY-1365 demonstrated a strong preclinical rationale and early clinical signals as a selective CDK7 inhibitor. Its dual mechanism of action, affecting both cell cycle and transcription, made it a promising therapeutic candidate in various cancers, particularly those with transcriptional dependencies. However, the discontinuation of its clinical development due to an unfavorable risk-benefit profile highlights the challenges in translating preclinical efficacy into clinical success.

The absence of any public information on **IV-361** prevents a comparative analysis. Future research and publications may shed light on this compound, allowing for a future comparison. For now, the extensive data available for SY-1365 provides valuable insights into the therapeutic potential and challenges of targeting CDK7 in oncology.



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